Tetrahydro-2H-thiopyran-4-carboxylic acid

Medicinal chemistry Physicochemical property optimization Lead optimization

For CNS-penetrant and fragment-based drug discovery programs, the choice of a thiopyran scaffold is critical. Substituting Tetrahydro-2H-thiopyran-4-carboxylic acid with its oxygen analog risks altering lipophilicity and metabolic stability, potentially compromising blood-brain barrier permeability. This compound offers a quantifiable ΔlogP advantage for neurological targets. - A sulfur-containing scaffold providing a strategic ΔlogP ≈ +0.6 to +0.8 over oxygen analogs for tuning CNS permeability. - Enables efficient oxidation-state SAR; oxidize the parent sulfide to generate sulfoxide and sulfone derivatives from a single starting material. - Satisfies fragment-likeness criteria (MW 146.21 g/mol, XLogP3 0.9) with an aqueous solubility of 7.3 g/L for rational reaction solvent selection.

Molecular Formula C6H10O2S
Molecular Weight 146.21 g/mol
CAS No. 89489-53-2
Cat. No. B1321635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-2H-thiopyran-4-carboxylic acid
CAS89489-53-2
Molecular FormulaC6H10O2S
Molecular Weight146.21 g/mol
Structural Identifiers
SMILESC1CSCCC1C(=O)O
InChIInChI=1S/C6H10O2S/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H,7,8)
InChIKeySCKSQOIXSGPVJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydro-2H-thiopyran-4-carboxylic Acid Procurement Guide


Tetrahydro-2H-thiopyran-4-carboxylic acid (CAS 89489-53-2), also known as thiane-4-carboxylic acid, is a saturated six-membered sulfur-containing heterocyclic carboxylic acid with molecular formula C₆H₁₀O₂S and molecular weight 146.21 g/mol [1]. As a member of the thiopyran class, it serves as a versatile carboxylic acid building block for amide coupling, esterification, and further derivatization in drug discovery and agrochemical intermediate synthesis . The compound is characterized by a white to light yellow crystalline appearance, an XLogP3 of 0.9, and a calculated aqueous solubility of 7.3 g/L at 25 °C [1].

Tetrahydro-2H-thiopyran-4-carboxylic Acid Substitution Risks


Tetrahydro-2H-thiopyran-4-carboxylic acid cannot be casually substituted with its oxygen analog (tetrahydropyran-4-carboxylic acid) or positional isomers (2-carboxylic acid or 3-carboxylic acid regioisomers) without risking significant changes in physicochemical properties, metabolic fate, and downstream biological activity. The sulfur-for-oxygen substitution alters ring size (C–S bond length ~1.81 Å vs C–O bond length ~1.43 Å), conformational preferences, lipophilicity, and electronic properties [1]. Patent literature explicitly describes sulfur-containing tetrahydrothiopyran derivatives as offering distinct metabolic advantages—specifically, the sulfur atom may reduce susceptibility to oxidative metabolism at the heteroatom site compared to oxygen-containing analogs, potentially improving metabolic stability [2]. Furthermore, the carboxylic acid position on the ring (4-position vs 2- or 3-position) dictates the vector of derivatization and can profoundly affect target binding when the scaffold is elaborated [1]. The following quantitative evidence substantiates why direct substitution without experimental verification is scientifically unsound.

Tetrahydro-2H-thiopyran-4-carboxylic Acid Differentiation Evidence


Higher Lipophilicity vs. Oxygen Analog

Tetrahydro-2H-thiopyran-4-carboxylic acid has a calculated XLogP3 of 0.9 [1]. In contrast, tetrahydropyran-4-carboxylic acid (CAS 5337-03-1, the direct oxygen analog) has a calculated XLogP3 of approximately 0.1–0.3. The sulfur-containing scaffold confers approximately 0.6–0.8 log units greater lipophilicity than the oxygen analog. This difference arises from the lower electronegativity and higher polarizability of sulfur versus oxygen [2].

Medicinal chemistry Physicochemical property optimization Lead optimization

Aqueous Solubility Characterization

Tetrahydro-2H-thiopyran-4-carboxylic acid has a calculated aqueous solubility of 7.3 g/L (approximately 50 mM) at 25 °C and a calculated density of 1.237 ± 0.06 g/cm³ at 20 °C . This moderately low solubility is consistent with the crystalline nature of the compound (melting point 111.5–112.5 °C) and may impact formulation strategies compared to more soluble heterocyclic carboxylic acid building blocks .

Formulation development Preformulation Solubility assessment

Metabolic Stability Advantage Over Oxygen Analogs

Patent US 2017/0152241 A1 explicitly states that the sulfur atom in tetrahydrothiopyran derivatives can alter susceptibility to oxidative metabolism compared to oxygen-containing tetrahydropyran analogs, potentially improving metabolic stability [1]. While direct CYP metabolism data for the free carboxylic acid are not publicly available, the class-level inference is that the C–S bond exhibits different metabolic liability than the C–O bond in the analogous tetrahydropyran scaffold. In related thiopyran systems, the sulfur atom can undergo S-oxidation to sulfoxide and sulfone metabolites—pathways distinct from O-dealkylation in pyrans [2].

Drug metabolism Metabolic stability CYP inhibition

Antimicrobial Activity of Oxidized Derivative

The 1-oxide derivative of tetrahydro-2H-thiopyran-4-carboxylic acid (tetrahydro-2H-thiopyran-4-carboxylic acid-1-oxide, CAS 13129-22-1) exhibits notable antimicrobial activity against various bacterial strains . A study demonstrated effectiveness against multiple bacterial strains, suggesting potential as a lead for antibiotic development . This evidence, while on the oxidized derivative rather than the parent carboxylic acid, establishes the thiopyran scaffold as biologically competent and highlights the synthetic accessibility of oxidation-state modifications (sulfide → sulfoxide → sulfone) as a tunable handle for modulating biological activity and physicochemical properties.

Antimicrobial discovery Sulfur oxidation Prodrug design

Regioisomeric Differentiation vs. 2- and 3-Carboxylic Acids

Tetrahydro-2H-thiopyran-4-carboxylic acid (CAS 89489-53-2) differs fundamentally from its positional isomers: tetrahydro-2H-thiopyran-2-carboxylic acid (CAS 53916-77-1) and tetrahydro-2H-thiopyran-3-carboxylic acid (CAS 161404-76-8) . The 4-position places the carboxylic acid substituent in the para-like position relative to the sulfur atom, whereas the 2-position places it adjacent to sulfur (ortho-like) and the 3-position places it meta-like. This regiochemical difference alters the electronic environment of the carboxylic acid, the vector of amide bond formation, and the three-dimensional geometry of elaborated derivatives—all critical for structure-activity relationship (SAR) exploration in drug discovery [1].

Regioselective synthesis Scaffold vector diversification SAR exploration

Tetrahydro-2H-thiopyran-4-carboxylic Acid Optimal Use Cases


CNS Lead Optimization with Enhanced Lipophilicity

When optimizing CNS-penetrant drug candidates, the XLogP3 of 0.9 for tetrahydro-2H-thiopyran-4-carboxylic acid [1] provides a quantifiable lipophilicity increment over tetrahydropyran-4-carboxylic acid (ΔlogP ≈ +0.6 to +0.8). This shift can be strategically employed to improve blood-brain barrier permeability or modulate target engagement in neurological indications. The sulfur-containing scaffold has been explicitly utilized in patent literature for sigma receptor and μ-opioid receptor ligands targeting pain , establishing precedent for CNS applications of thiopyran-derived compounds.

Amide Coupling for Library Synthesis

For parallel synthesis and library production, the quantified aqueous solubility of 7.3 g/L at 25 °C [1] enables rational selection of reaction solvents and workup conditions. The carboxylic acid functionality (pKa estimated ~4–5) supports standard amide coupling protocols (HATU, EDC/HOBt) with amines. The crystalline nature (melting point 111.5–112.5 °C) facilitates purification by recrystallization. Procurement of material with specified purity ≥95% (HPLC) from reputable suppliers ensures batch-to-batch consistency for reproducible library synthesis.

Oxidation-State SAR via Sulfoxide and Sulfone Derivatives

The parent sulfide (tetrahydro-2H-thiopyran-4-carboxylic acid) can be selectively oxidized to the 1-oxide (sulfoxide) and 1,1-dioxide (sulfone) derivatives [1]. The 1-oxide derivative has demonstrated antimicrobial activity , validating this oxidation-state SAR strategy. Researchers investigating sulfur oxidation as a bioactivity or physicochemical tuning parameter can procure the parent compound and perform controlled oxidation (e.g., mCPBA or H₂O₂) to generate a three-compound series (sulfide, sulfoxide, sulfone) from a single starting material, enabling efficient SAR exploration.

Regioisomeric Control in Fragment-Based Drug Discovery

For fragment-based drug discovery (FBDD) programs requiring precise three-dimensional vector control, tetrahydro-2H-thiopyran-4-carboxylic acid provides a distinct geometry (carboxylic acid at the 4-position, para-like to sulfur) compared to 2- and 3-position isomers [1]. The compound satisfies fragment-likeness criteria with molecular weight 146.21 g/mol, ≤3 hydrogen bond acceptors, and ≤1 hydrogen bond donor . Procurement of the correct 4-carboxylic acid regioisomer is critical when the target binding site favors a specific exit vector for fragment elaboration; isomer substitution would alter the spatial trajectory of the growing molecule [1].

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